3-(naphthalen-1-yl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15979588
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9N3 |
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Molecular Weight | 195.22 g/mol |
IUPAC Name | 5-naphthalen-1-yl-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15) |
Standard InChI Key | YKKGFDQJKLAEFR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NC=NN3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms at positions 1, 2, and 4) linked to a naphthalen-1-yl group at the 3-position. The naphthalene moiety introduces steric bulk and π-electron density, influencing both reactivity and intermolecular interactions . Key identifiers include:
Property | Value |
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Molecular Formula | C₁₂H₉N₃ |
Molecular Weight | 195.23 g/mol (theoretical) |
IUPAC Name | 3-(Naphthalen-1-yl)-1H-1,2,4-triazole |
CAS Registry Number | Not formally assigned |
SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NNN=C3 |
Note: The absence of a CAS number reflects limited commercial availability or characterization in public databases .
Spectroscopic Characterization
While direct spectral data for 3-(naphthalen-1-yl)-1H-1,2,4-triazole are scarce, analogous 1,2,4-triazoles exhibit distinctive features:
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¹H NMR: Aromatic protons of naphthalene appear as multiplet signals (δ 7.4–8.3 ppm), while triazole protons resonate near δ 8.5–9.0 ppm .
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Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the theoretical m/z of 195.23, with fragmentation patterns dominated by naphthalene loss and triazole ring cleavage .
Synthesis and Reaction Pathways
General Strategies for 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazoles often involves cyclization reactions between hydrazides, amidines, or nitriles. For 3-aryl-1H-1,2,4-triazoles like the target compound, two primary routes are relevant:
Zn(II)-Catalyzed Cyclization
Yunusova et al. demonstrated that ZnCl₂ catalyzes the reaction between acyl hydrazides and nitriles to form 3-amino-1,2,4-triazoles. Adapting this method, naphthalen-1-yl-acyl hydrazides could react with nitriles under Zn(II) catalysis to yield the target compound:
Copper-Catalyzed One-Pot Synthesis
Xu et al. reported a Cu(OAc)₂-mediated protocol using hydroxylamine hydrochloride and nitriles. For 3-(naphthalen-1-yl)-1H-1,2,4-triazole, naphthalen-1-yl nitrile could undergo sequential amidoxime formation and cyclization:
Challenges in Naphthalene Functionalization
Introducing the naphthalen-1-yl group requires careful regioselectivity control. Steric hindrance at the 1-position of naphthalene may reduce reaction yields compared to smaller aryl groups . Optimizing solvents (e.g., DMF or DMSO) and temperatures (80–100°C) can mitigate this issue.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic naphthalene moiety .
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Thermal Stability: Decomposition temperatures for similar triazoles exceed 250°C, suggesting robustness in high-temperature applications .
Electronic Properties
The naphthalene group enhances π-conjugation, red-shifting UV-Vis absorption bands compared to phenyl-substituted analogs. This property is exploitable in optoelectronic materials .
Biological Activity and Applications
Anticancer Activity
Naphthalene-triazole hybrids interfere with tubulin polymerization and DNA replication. For example, a related compound, 3-(4-methylnaphthalen-1-yl)-1H-1,2,4-triazole, exhibited IC₅₀ = 1.2 µM against MCF-7 breast cancer cells .
Future Directions
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Synthetic Optimization: Developing regioselective methods for naphthalene substitution.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro models.
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Materials Science: Exploring use in organic semiconductors or metal-organic frameworks (MOFs).
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